(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one
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Overview
Description
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one is a chiral compound with significant potential in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and an aminoethyl side chain. The presence of the chlorine atom and the chiral center at the aminoethyl group adds to its chemical complexity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloroquinolin-2(1H)-one.
Chiral Amination:
Reaction Conditions: Common reagents include amine hydrochloride salts, which act as bifunctional reagents for the radical aminochlorination of maleimides. The reaction conditions often involve the use of copper catalysts and mild temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable routes such as:
Hydrogenation of Nitriles: Using heterogeneous cobalt catalysts for the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia.
Catalytic Amination: Employing transition metal catalysts to facilitate the selective synthesis of primary amines under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation Products: Imines, amides.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides: Potent NMDA receptor antagonists with a cyclopropane structure.
Ethyl 4-amino benzoate: A compound with potential electro-optical applications.
Uniqueness
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one is unique due to its specific combination of a quinoline core, chiral aminoethyl group, and chlorine atom. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H11ClN2O |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
3-[(1S)-1-aminoethyl]-6-chloro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11ClN2O/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15/h2-6H,13H2,1H3,(H,14,15)/t6-/m0/s1 |
InChI Key |
ZUQJYZAPOPVHNH-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)N |
Canonical SMILES |
CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N |
Origin of Product |
United States |
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